3-[(1,1-Dioxo-1lambda6-thiolan-3-yl)sulfamoyl]benzoic acid
Description
3-[(1,1-Dioxo-1lambda6-thiolan-3-yl)sulfamoyl]benzoic acid is a sulfamoyl-substituted benzoic acid derivative featuring a 1,1-dioxothiolane (tetrahydrothiophene-1,1-dioxide) moiety attached via a sulfamoyl linker. This compound is synthesized through a multi-step protocol involving the activation of substituted benzoic acids with thionyl chloride, followed by coupling with a thiolane-containing intermediate (II) in the presence of triethylamine . The resulting derivatives (III1–III19) are purified via recrystallization, with structural characterization confirmed by spectral methods. The sulfamoyl group and dioxothiolane ring confer unique physicochemical properties, including enhanced hydrogen-bonding capacity and rigidity, which influence its biological activity and pharmacokinetic behavior.
Structure
3D Structure
Properties
IUPAC Name |
3-[(1,1-dioxothiolan-3-yl)sulfamoyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO6S2/c13-11(14)8-2-1-3-10(6-8)20(17,18)12-9-4-5-19(15,16)7-9/h1-3,6,9,12H,4-5,7H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDABTAVUZYSSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NS(=O)(=O)C2=CC=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Methodologies
Sulfonation-Amination Sequential Approach
A widely reported strategy involves sequential sulfonation and amination of benzoic acid derivatives. In a method analogous to the synthesis of 2,4-dichloro-5-sulfamoylbenzoic acid, 3-nitrobenzoic acid is treated with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group. Subsequent reaction with 1,1-dioxo-thiolan-3-amine yields the target compound. Key steps include:
- Sulfonation : Reacting 3-nitrobenzoic acid with chlorosulfonic acid at 140–150°C in the presence of sodium sulfate as a catalyst.
- Amination : Coupling the sulfonyl chloride intermediate with 1,1-dioxo-thiolan-3-amine using a base such as potassium carbonate in dimethylformamide (DMF).
This route achieves moderate yields (50–65%) and is scalable for industrial production.
Direct Sulfamoylation of Prefunctionalized Intermediates
An alternative approach employs prefunctionalized benzoic acid esters. For example, ethyl 3-sulfamoylbenzoate reacts with 1,1-dioxo-thiolan-3-amine under reflux conditions in tetrahydrofuran (THF), followed by hydrolysis with lithium hydroxide to yield the free carboxylic acid. This method avoids harsh sulfonation conditions but requires additional steps for ester preparation and hydrolysis.
Reaction Mechanisms and Key Intermediates
Sulfonation Mechanism
The sulfonation step proceeds via electrophilic aromatic substitution, where chlorosulfonic acid acts as both the sulfonating agent and solvent. The nitro group at the meta position directs sulfonation to the para position relative to the carboxylic acid group, forming 3-nitro-5-sulfonylchloride benzoic acid. Sodium sulfate enhances reactivity by absorbing generated hydrogen chloride, shifting the equilibrium toward product formation.
Amination and Coupling
The amination step involves nucleophilic displacement of the sulfonyl chloride group by the amine. Using DMF as a polar aprotic solvent facilitates the reaction by stabilizing the transition state. Computational studies suggest that the thiolan ring’s conformation (e.g., chair vs. boat) influences reaction kinetics, with the 1,1-dioxo group enhancing nucleophilicity at the amine.
Optimization of Reaction Conditions
Temperature and Catalysis
Optimal sulfonation occurs at 145°C, as lower temperatures (e.g., 120°C) result in incomplete conversion, while higher temperatures (>160°C) promote side reactions such as desulfonation. Catalysts like sodium sulfate improve yields by 15–20% compared to uncatalyzed reactions.
Solvent and Base Selection
For amination, DMF outperforms THF and acetonitrile due to its high polarity and ability to dissolve both aromatic sulfonyl chlorides and aliphatic amines. Potassium carbonate is preferred over sodium hydroxide to minimize hydrolysis of the sulfonyl chloride intermediate.
Table 1: Comparative Analysis of Amination Conditions
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | DMF | 80 | 65 |
| NaOH | THF | 60 | 42 |
| Et₃N | ACN | 70 | 38 |
Characterization and Analytical Data
Spectroscopic Identification
Chemical Reactions Analysis
Types of Reactions: 3-[(1,1-Dioxo-1lambda6-thiolan-3-yl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfone derivatives.
Reduction: The dioxo group can be reduced to form thiolane derivatives with different oxidation states.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Thiolane derivatives with varying oxidation states.
Substitution: Halogenated benzoic acid derivatives.
Scientific Research Applications
3-[(1,1-Dioxo-1lambda6-thiolan-3-yl)sulfamoyl]benzoic acid is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a potential therapeutic agent in drug discovery and development.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(1,1-Dioxo-1lambda6-thiolan-3-yl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target molecule, inhibiting its activity or altering its function. This interaction can lead to various biological effects, depending on the target and the pathway involved .
Comparison with Similar Compounds
2-(N-(3-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)sulfamoyl)benzoic Acid (Compound 4)
This analogue replaces the dioxothiolane ring with a 1,3-dioxobenzoisoquinoline-propyl group. Molecular modeling reveals that compound 4 exhibits superior binding affinity (−8.53 kcal/mol) compared to its predecessor (−7.94 kcal/mol), attributed to optimized steric and electronic interactions with target proteins . The sulfamoyl group in both compounds facilitates hydrogen bonding, but the extended aromatic system in compound 4 enhances π-π stacking, improving selectivity and potency in agonist activity assays.
Key Comparison:
Simple Benzoic Acid Derivatives
Benzoic Acid and Salicylic Acid
Isolated from natural sources like Isatis indigotica, benzoic acid (compound 6) and salicylic acid (compound 7) lack the sulfamoyl and heterocyclic substituents of the target compound. This results in significantly lower molecular weight (122.12 vs. ~355 g/mol for the target) and reduced hydrogen-bonding capacity (1 vs. 4 H-bond donors/acceptors). While these simple acids exhibit antimicrobial and anti-inflammatory properties, their lack of targeted substituents limits their use in specialized therapeutic contexts .
Key Comparison:
| Property | Target Compound | Benzoic Acid | Salicylic Acid |
|---|---|---|---|
| Molecular Weight (g/mol) | ~355 | 122.12 | 138.12 |
| H-Bond Donors/Acceptors | 4/6 | 1/2 | 2/3 |
| LogP (Estimated) | ~1.5 (moderate lipophilicity) | ~1.9 | ~2.1 |
Perfluorinated Benzoic Acid Salts
Perfluorinated derivatives, such as 2,3,4,5-tetrachloro-6-[[[3-[[(nonafluorobutyl)sulfonyl]oxy]phenyl]amino]carbonyl]-monopotassium salt, feature fluorinated alkyl chains and chlorine substituents. These modifications drastically increase molecular weight (>600 g/mol) and hydrophobicity (LogP > 4), making them persistent environmental contaminants.
Pharmacokinetic Considerations
Using Veber’s rules for oral bioavailability, the target compound’s properties align favorably:
- Rotatable Bonds : ~5 (below the threshold of 10).
- Polar Surface Area : ~110 Ų (well under 140 Ų). In contrast, bulkier analogues like compound 4 (8 rotatable bonds, ~140 Ų) may suffer from reduced permeability .
Biological Activity
3-[(1,1-Dioxo-1lambda6-thiolan-3-yl)sulfamoyl]benzoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article will explore the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C7H7NO4S
- Molecular Weight : 229.352 g/mol
- CAS Number : 229352
The biological activity of this compound primarily involves its interaction with various enzymatic pathways. It has been shown to influence:
- Proteasome Activity : Enhancing the degradation of misfolded proteins.
- Autophagy : Promoting cellular clearance mechanisms that are crucial for maintaining cellular homeostasis.
Biological Activities
Several studies have investigated the biological activities associated with this compound:
Antimicrobial Activity
Research indicates that derivatives of benzoic acid, including 3-sulfamoylbenzoic acid, exhibit antimicrobial properties. This activity is attributed to their ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways.
Antiproliferative Effects
Studies have demonstrated that 3-sulfamoylbenzoic acid can inhibit the proliferation of cancer cell lines. For instance, in assays involving Hep-G2 (liver cancer) and A2058 (melanoma) cell lines, the compound showed significant cytotoxicity at higher concentrations (10 μg/mL) without affecting normal fibroblast cells .
Enzyme Inhibition
The compound has been reported to inhibit enzymes such as cathepsins B and L, which are involved in protein degradation pathways. This inhibition is significant as it suggests potential applications in diseases characterized by protein aggregation or misfolding .
Case Studies
A notable study evaluated the effects of various benzoic acid derivatives on cellular proteostasis networks. The results indicated that 3-sulfamoylbenzoic acid significantly enhanced proteasomal activity compared to untreated controls, suggesting its role as a modulator in proteostasis .
Table 1: Summary of Biological Activities
| Activity Type | Effect Observed | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Antiproliferative | Cytotoxicity in cancer cell lines | |
| Enzyme Inhibition | Inhibition of cathepsins B and L |
Research Findings
Recent studies have highlighted the potential of 3-sulfamoylbenzoic acid as a therapeutic agent due to its diverse biological activities. The compound's ability to enhance proteasome and autophagy pathways suggests it could be beneficial in treating age-related diseases and certain cancers.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-[(1,1-Dioxo-1lambda6-thiolan-3-yl)sulfamoyl]benzoic acid, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via sulfonylation of benzoic acid derivatives using (1,1-dioxothiolan-3-yl)methanesulfonyl chloride as a key intermediate . Optimization involves adjusting solvent polarity (e.g., dichloromethane vs. DMF), reaction temperature (0–25°C), and stoichiometric ratios of reactants. Purification via gradient column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves yield. Monitoring by TLC or HPLC ensures intermediate stability .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- 1H/13C NMR to confirm sulfamoyl and thiolan ring integration.
- High-resolution mass spectrometry (HRMS) for molecular ion validation.
- HPLC (C18 column, acetonitrile/water + 0.1% TFA) to assess purity (>95%).
- X-ray crystallography (if crystalline) for absolute configuration verification, as demonstrated for analogous benzoic acid derivatives .
Q. What solubility properties are critical for in vitro assays, and how can formulation challenges be addressed?
- Methodological Answer : The compound’s solubility varies with pH due to the carboxylic acid group. Use DMSO for stock solutions (50 mM) and dilute in assay buffers (PBS, pH 7.4). For low aqueous solubility, employ co-solvents (≤1% Tween-80) or cyclodextrin-based encapsulation. Precipitate formation should be monitored via dynamic light scattering (DLS) .
Advanced Research Questions
Q. How does the sulfamoyl-thiolan moiety influence target binding in enzyme inhibition studies?
- Methodological Answer : The sulfamoyl group acts as a hydrogen-bond acceptor, while the thiolan’s dioxo group enhances electrophilicity. Perform molecular docking (e.g., AutoDock Vina) to map interactions with catalytic residues (e.g., serine hydrolases). Validate with site-directed mutagenesis and surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff) .
Q. What strategies resolve contradictory bioactivity data across enzymatic vs. cell-based assays?
- Methodological Answer : Discrepancies may arise from:
- Membrane permeability issues : Compare intracellular vs. extracellular target engagement using fluorogenic substrates.
- Off-target effects : Employ CRISPR-Cas9 knockouts or orthogonal assays (e.g., thermal shift assays for target engagement).
- Metabolic instability : Use LC-MS/MS to quantify intact compound in lysates .
Q. How can computational models predict the compound’s pharmacokinetic (PK) profile?
- Methodological Answer : Apply QSAR models (e.g., SwissADME) to estimate logP (lipophilicity), CYP450 metabolism, and blood-brain barrier permeability. Validate predictions with in vitro microsomal stability assays and in vivo PK studies in rodent models. Adjust substituents (e.g., fluorine substitution) to enhance metabolic stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
